CYP3A4 Selectivity Over CYP2D6 and CYP2E1
Within the 2,3-dihydro-1,3-benzoxazol-2-one scaffold series, the compound class exemplified by the target structure demonstrates a differentiated cytochrome P450 inhibition fingerprint. The structurally related benzoxazolone analog BDBM50380513 (CHEMBL2019023) exhibits an IC₅₀ of 400 nM against CYP3A4 in human liver microsomes (midazolam substrate, 5 min preincubation, LC‑MS/MS detection), while showing substantially weaker inhibition of CYP2D6 (IC₅₀ = 50,000 nM, dextromethorphan substrate) and CYP2E1 (IC₅₀ = 50,000 nM, chlorzoxazone substrate) [1]. This ~125‑fold selectivity window for CYP3A4 over CYP2D6 and CYP2E1 provides a quantifiable differentiation point when selecting a benzoxazolone‑azetidine building block, as alternative heterocyclic scaffolds (e.g., benzisoxazole‑piperidine series) frequently exhibit broader CYP inhibition profiles [2].
| Evidence Dimension | CYP enzyme inhibition selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 400 nM; CYP2D6 IC₅₀ = 50,000 nM; CYP2E1 IC₅₀ = 50,000 nM (data for benzoxazolone analog BDBM50380513) |
| Comparator Or Baseline | Benzisoxazole‑piperidine series: typically broader CYP inhibition with less characterized selectivity profiles [2]; direct comparator data for CAS 1706451‑72‑0 not publicly available |
| Quantified Difference | ~125‑fold selectivity (CYP3A4 vs. CYP2D6/CYP2E1) within the benzoxazolone scaffold class |
| Conditions | Human liver microsomes; isoform‑specific probe substrates; 5 min preincubation; LC‑MS/MS analysis; data from Amgen‑curated ChEMBL deposition [1] |
Why This Matters
A well‑characterized CYP inhibition profile with a defined selectivity window reduces the risk of unanticipated drug‑drug interactions in lead optimization, directly informing procurement decisions when selecting a benzoxazolone scaffold for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50380513 / CHEMBL2019023. CYP3A4 IC₅₀ = 400 nM; CYP2D6 IC₅₀ = 50,000 nM; CYP2E1 IC₅₀ = 50,000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380513 (accessed 2026-05-06). View Source
- [2] Coughlin, D. et al. Benzisoxazole Piperidine Compounds and Methods of Use Thereof. US Patent Application Publication. https://patents.google.com/patent/US20080214578A1/en (accessed 2026-05-06). View Source
